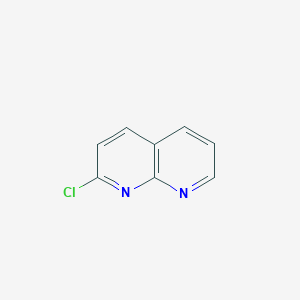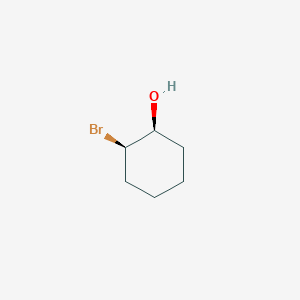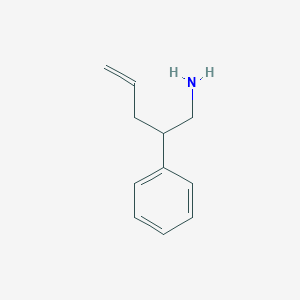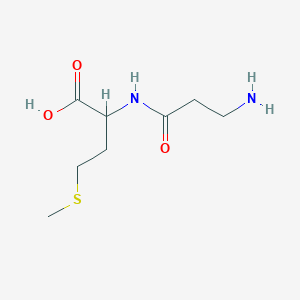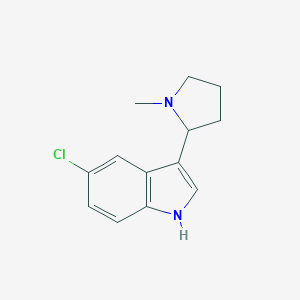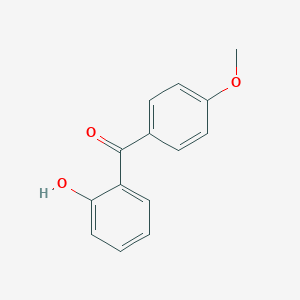![molecular formula C14H28N4O2Si3 B102033 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine CAS No. 18551-03-6](/img/structure/B102033.png)
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.
Preparation Methods
The synthesis of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine involves the introduction of trimethylsilyl groups to a purine base. One common method includes the reaction of purine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the trimethylsilyl groups themselves are generally inert.
Common reagents used in these reactions include trimethylsilyl chloride, bases like triethylamine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine has several applications in scientific research:
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl groups prevent unwanted reactions at these sites, allowing for selective reactions elsewhere on the molecule. This property is particularly useful in complex organic syntheses where multiple reactive sites are present .
Comparison with Similar Compounds
Similar compounds include other trimethylsilyl-protected molecules, such as:
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups to various substrates.
Trimethylsilyl trifluoromethanesulfonate: Used for silylation of alcohols and other functional groups.
2-(Trimethylsilyl)ethanol: Used as a protecting group for carboxyl and phosphate groups.
The uniqueness of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine lies in its specific structure and the presence of multiple trimethylsilyl groups, which provide enhanced protection and stability compared to other similar compounds.
Properties
IUPAC Name |
trimethyl-(9-trimethylsilyl-2-trimethylsilyloxypurin-6-yl)oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4O2Si3/c1-21(2,3)18-10-15-11-12(18)16-14(20-23(7,8)9)17-13(11)19-22(4,5)6/h10H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGXMUBMBXZQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=C(N=C2O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O2Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336229 |
Source


|
| Record name | 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18551-03-6 |
Source


|
| Record name | 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)

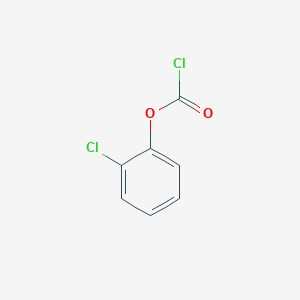
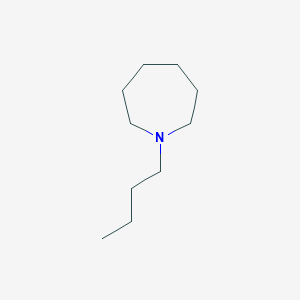
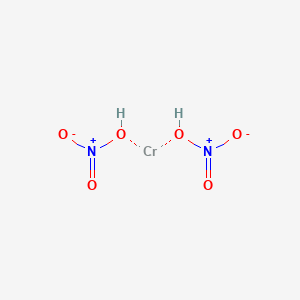
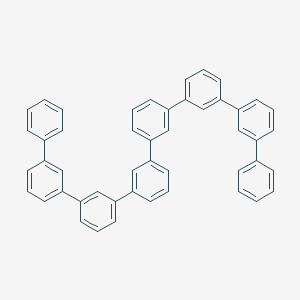
![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
